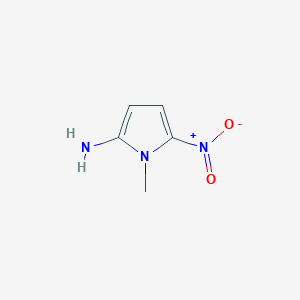
1-Methyl-5-nitro-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole, followed by amination. The nitration step typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrrole ring. The subsequent amination can be achieved using ammonia or an amine derivative under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-Methyl-5-amino-1H-pyrrol-2-amine.
Oxidation: 1-Methyl-5-nitroso-1H-pyrrol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in medicinal applications .
Comparación Con Compuestos Similares
Pyrrole: The parent compound, which lacks the nitro and methyl groups.
1-Methylpyrrole: Similar structure but without the nitro group.
5-Nitropyrrole: Lacks the methyl group at the 1-position.
Uniqueness: 1-Methyl-5-nitro-1H-pyrrol-2-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
1-methyl-5-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,6H2,1H3 |
Clave InChI |
AVXIWQGELAMZCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


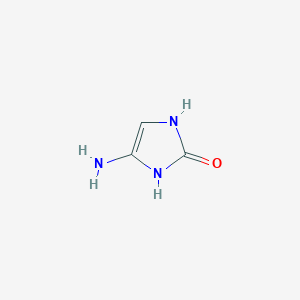
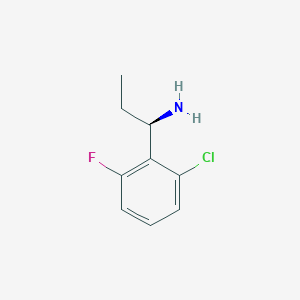
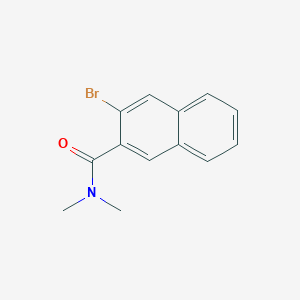
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
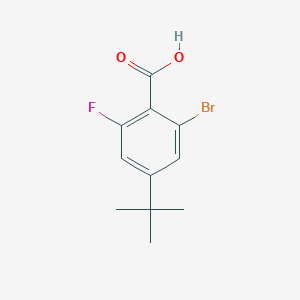
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

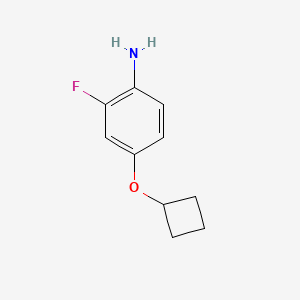
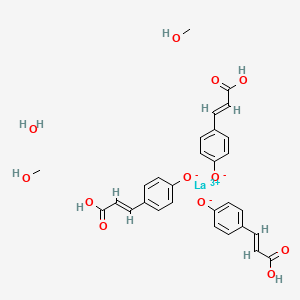
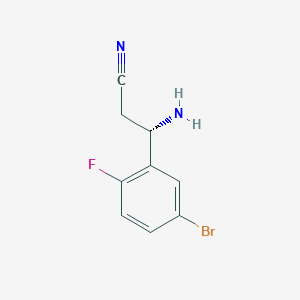
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
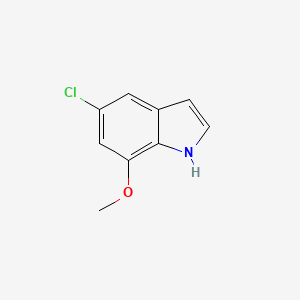
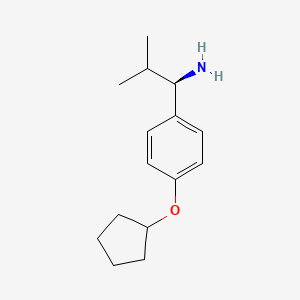
![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
